2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a trifluoromethoxy group, which is known for its unique properties and increasing utility in bioactive molecules . The presence of fluorine atoms in such compounds often enhances their metabolic stability, lipophilicity, and bioavailability, making them valuable in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of scalable reactions and readily available reagents. The Suzuki–Miyaura coupling reaction, for example, can be adapted for large-scale production by using appropriate catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its target, often leading to increased potency and selectivity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and trifluoromethoxy-substituted molecules. Examples include:
- 2-(Trifluoromethoxy)-5-phenylpyridine
- 3-(Trifluoromethoxy)-4-phenylpyridine
Uniqueness
What sets 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine apart is its unique combination of the trifluoromethoxy group and the pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it particularly valuable in drug development .
Properties
Molecular Formula |
C14H9F3N2O |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-8-11-10(6-7-18-13(11)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
FVIVUIZCIRPXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)OC(F)(F)F |
Origin of Product |
United States |
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